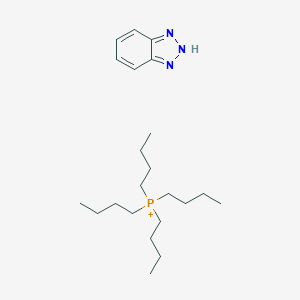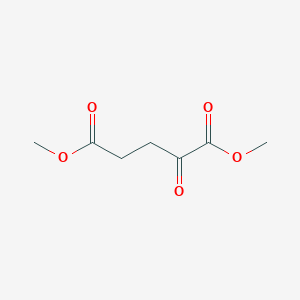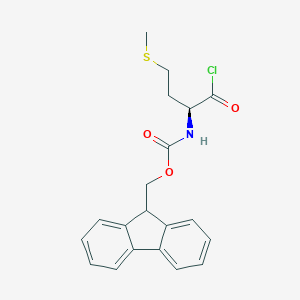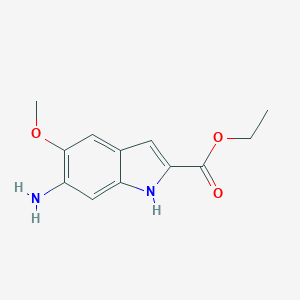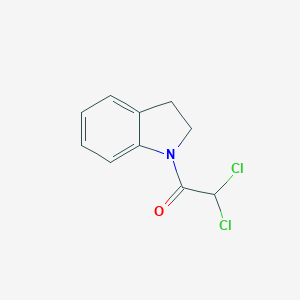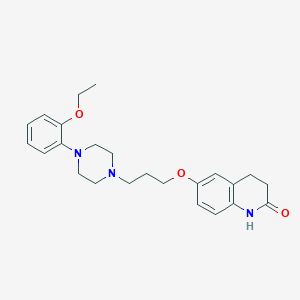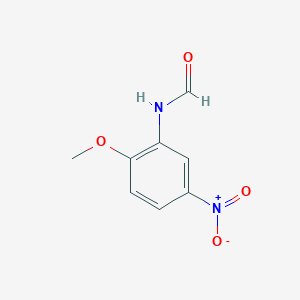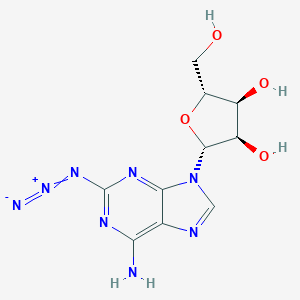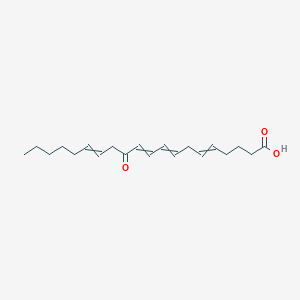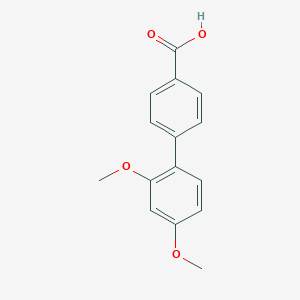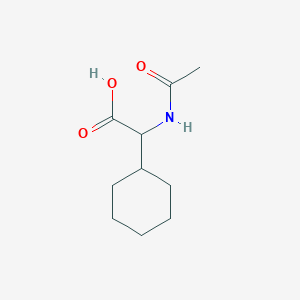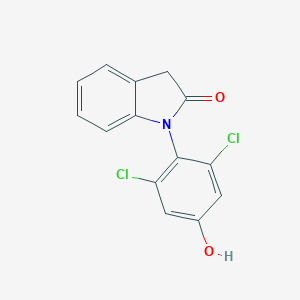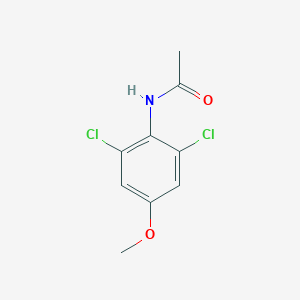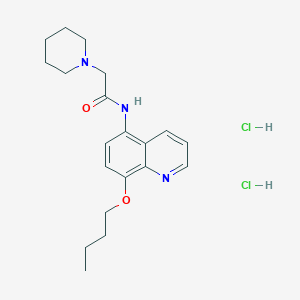
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride, also known as BQCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. BQCA is a selective agonist for the M1 subtype of muscarinic acetylcholine receptors and has been shown to have various biochemical and physiological effects in laboratory experiments.
作用機序
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride binds to and activates M1 receptors, which are primarily located in the brain. Activation of M1 receptors leads to increased intracellular calcium levels and subsequent activation of various signaling pathways. The specific downstream effects of M1 receptor activation are still being studied, but it is believed to play a role in cognitive processes such as learning and memory.
生化学的および生理学的効果
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase acetylcholine release in the hippocampus, a brain region important for learning and memory. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has also been shown to increase dopamine release in the striatum, a brain region involved in motor control. In addition, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to increase the activity of certain enzymes involved in synaptic plasticity, a process important for learning and memory.
実験室実験の利点と制限
One advantage of using N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride in lab experiments is its selectivity for the M1 receptor subtype. This allows researchers to study the specific effects of M1 receptor activation without affecting other subtypes. However, one limitation of N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride is its relatively short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are many potential future directions for research involving N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride. One area of interest is the role of M1 receptors in neurodegenerative diseases such as Alzheimer's disease. It has been shown that M1 receptor activation can improve cognitive function in animal models of Alzheimer's disease, and further research in this area could lead to the development of new treatments. Another potential direction for research is the development of more selective M1 receptor agonists with longer half-lives, which could be used to study the long-term effects of M1 receptor activation. Overall, N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has the potential to be a valuable tool for studying the role of M1 receptors in various physiological processes.
合成法
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride can be synthesized through a multi-step process involving the reaction of 8-butoxyquinoline with piperidine and subsequent acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
科学的研究の応用
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been used extensively in scientific research as a tool to study the M1 subtype of muscarinic acetylcholine receptors. Muscarinic receptors are involved in various physiological processes such as learning and memory, motor control, and regulation of heart rate. N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride has been shown to selectively activate M1 receptors without affecting other subtypes, making it a valuable tool for studying the specific effects of M1 receptor activation.
特性
CAS番号 |
19655-39-1 |
|---|---|
製品名 |
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride |
分子式 |
C20H29Cl2N3O2 |
分子量 |
414.4 g/mol |
IUPAC名 |
N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H |
InChIキー |
XKBYDSXYOMOXMG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
正規SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl |
同義語 |
N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



